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Abstract
Tenivastatin, also known as Simvastatin Acid, is the biologically active hydroxy acid form of

the widely prescribed lipid-lowering drug, Simvastatin. As a potent inhibitor of 3-hydroxy-3-

methylglutaryl-coenzyme A (HMG-CoA) reductase, Tenivastatin plays a crucial role in the

regulation of cholesterol biosynthesis. This technical guide provides an in-depth overview of

Tenivastatin, encompassing its physicochemical properties, mechanism of action, relevant

signaling pathways, and detailed experimental protocols for its synthesis and evaluation. This

document is intended to serve as a comprehensive resource for researchers and professionals

engaged in the fields of pharmacology, medicinal chemistry, and drug development.

Physicochemical Properties
Tenivastatin is a complex organic molecule with the chemical formula C25H40O6 and a

molecular weight of 436.58 g/mol .[1][2] It is characterized by a hexahydronaphthalene ring

system linked to a dihydroxyheptanoic acid side chain. A comprehensive summary of its

physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of Tenivastatin
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Property Value Reference

CAS Number 121009-77-6 [3]

Molecular Formula C25H40O6 [1][2]

Molecular Weight 436.58 g/mol [1][2]

IUPAC Name

(3R,5R)-7-

[(1S,2S,6R,8S,8aR)-8-(2,2-

dimethylbutanoyloxy)-2,6-

dimethyl-1,2,6,7,8,8a-

hexahydronaphthalen-1-

yl]-3,5-dihydroxyheptanoic acid

[3]

Synonyms
Simvastatin Acid, Simvastatin

Hydroxy Acid, L-654969
[4]

Appearance White to off-white solid

Solubility
Soluble in DMSO, Methanol.

Sparingly soluble in water.

Mechanism of Action and Pharmacology
Tenivastatin's primary pharmacological effect is the competitive inhibition of HMG-CoA

reductase, the rate-limiting enzyme in the mevalonate pathway of cholesterol synthesis.[4] By

blocking this enzyme, Tenivastatin prevents the conversion of HMG-CoA to mevalonic acid, a

crucial precursor for cholesterol production in the liver. This leads to a decrease in intracellular

cholesterol levels, which in turn upregulates the expression of low-density lipoprotein (LDL)

receptors on hepatocytes, enhancing the clearance of LDL cholesterol from the bloodstream.

Beyond its lipid-lowering effects, Tenivastatin, like other statins, exhibits pleiotropic effects,

including anti-inflammatory and anti-proliferative properties. These effects are attributed to the

reduced availability of isoprenoid intermediates, such as farnesyl pyrophosphate (FPP) and

geranylgeranyl pyrophosphate (GGPP), which are essential for the post-translational

modification and function of small GTP-binding proteins like Ras and Rho.
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Tenivastatin is also a substrate for the organic anion transporting polypeptide 3A1 (OATP3A1),

which may play a role in its tissue distribution and potential for drug-drug interactions.[4]

Table 2: Pharmacological and In Vitro Activity of Tenivastatin

Parameter Value Target/System Reference

Ki (HMG-CoA

Reductase)

~0.1-0.2 nM (for

Simvastatin)
HMG-CoA Reductase

Km (OATP3A1

uptake)
10.5 ± 2.3 µM OATP3A1

Vmax (OATP3A1

uptake)
Not specified OATP3A1

Effect on ROS

production

8.9% to 43%

reduction in indoxyl

sulfate-treated hCM

cells (0.1–20 μM)

Human

Cardiomyocytes
[4]

Effect on OATP3A1

expression

Dose-dependent

decrease (1.5% to

90%) in hCMs and

OATP3A1-expressing

HEK293 cells (0.1–20

μM)

Human

Cardiomyocytes and

HEK293 cells

[4]

Table 3: Pharmacokinetic Parameters of Simvastatin and its Acid Form (Tenivastatin)
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Parameter Value Species Notes Reference

Oral

Bioavailability

(Simvastatin)

<5% Humans

Extensive first-

pass

metabolism.

[5][6]

Oral

Bioavailability

(Simvastatin with

SLNs)

2.55 to 3.37-fold

increase
Rats

Solid Lipid

Nanoparticle

formulation.

[7]

Plasma Protein

Binding

(Simvastatin)

~95-98%
Rats and

Humans
High [8]

Tmax

(Simvastatin

Acid)

~2-4 hours Humans

Time to

maximum

plasma

concentration.

[9][10]

Half-life

(Simvastatin)
~2 hours Humans [2]

Cmax

(Simvastatin -

8.66 mg/kg oral

dose)

Significantly

higher with

esterase

inhibitors

Rats

Demonstrates

instability in

blood samples

without inhibitors.

[11]

AUC

(Simvastatin -

8.66 mg/kg oral

dose)

Significantly

higher with

esterase

inhibitors

Rats

Demonstrates

instability in

blood samples

without inhibitors.

[11]

Note: Much of the available pharmacokinetic data is for the prodrug Simvastatin. Tenivastatin
is the active metabolite.

Signaling Pathways
The biological effects of Tenivastatin are mediated through its influence on several key

signaling pathways.
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HMG-CoA

HMG-CoA Reductase

Substrate Mevalonate Isoprenoid Intermediates
(FPP, GGPP)

Cholesterol LDL Receptor
Expression

Downregulates

Tenivastatin Inhibits

Catalyzes

Leads to decreased synthesis

LDL Cholesterol
Clearance

Increases

Tenivastatin

HMG-CoA Reductase

Inhibits

Isoprenoid Synthesis
(FPP, GGPP)

Prenylation

Ras / RhoA

Substrates

Membrane Localization
& Activation

Downstream Signaling
(e.g., PI3K/Akt, MAPK)

Cell Proliferation,
Inflammation, etc.

 

Start

Prepare Assay Buffer,
HMG-CoA, NADPH

Add Tenivastatin
(or vehicle) to wells

Add HMG-CoA Reductase
to initiate reaction

Measure Absorbance at 340 nm
(kinetic read)

Calculate Rate of
NADPH Consumption

Determine IC50 Value

End
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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